molecular formula C9H15N3 B2996030 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine CAS No. 1549469-17-1

3-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Cat. No. B2996030
CAS RN: 1549469-17-1
M. Wt: 165.24
InChI Key: HGHMSVWBEWHOSZ-UHFFFAOYSA-N
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Description

“3-cyclopentyl-1-methyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H15N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15N3/c1-12-6-8(10)9(11-12)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 165.24. It is a powder at room temperature .

Scientific Research Applications

Bicyclization Approaches in Organic Synthesis

A study by Tu et al. (2014) developed a four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This approach demonstrates the flexibility and practicality in synthesizing complex structures from simpler compounds, showcasing the potential of pyrazole derivatives in organic synthesis (Tu et al., 2014).

Solid-Phase Synthesis Techniques

Shen, Shu, and Chapman (2000) explored versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. This method provides a way to control the product yields and purity, which is significant for developing pharmaceutical compounds and fine chemicals (Shen, Shu, & Chapman, 2000).

Structural Characterization and Potential Bioactivities

Research by Titi et al. (2020) involved synthesizing and characterizing pyrazole derivatives and exploring their antitumor, antifungal, and antibacterial properties. The study highlights the potential of pyrazole compounds in medicinal chemistry (Titi et al., 2020).

Development of Novel Pyrazoline Derivatives

A study by Ibrahim et al. (2011) focused on synthesizing novel 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. This research adds to the understanding of pyrazoline derivatives' synthesis and potential applications (Ibrahim et al., 2011).

Applications in Green Chemistry

Prasanna, Perumal, and Menéndez (2013) developed a multicomponent domino reaction in aqueous media to synthesize 4H-pyrano[2,3-c]pyrazoles. This approach emphasizes the role of green chemistry in synthesizing heterocyclic compounds (Prasanna, Perumal, & Menéndez, 2013).

Safety and Hazards

“3-cyclopentyl-1-methyl-1H-pyrazol-4-amine” is associated with certain hazards. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

3-cyclopentyl-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-6-8(10)9(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHMSVWBEWHOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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